4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate
Description
Chemical Structure and Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate is a boronate ester derivative featuring a sulfurofluoridate (-SO₂F) group attached to a phenyl ring. Its molecular formula is C₁₂H₁₆BFO₅S, with a molecular weight of 302.13 g/mol . The compound combines the reactivity of the dioxaborolane ring (a stable boron-containing moiety) with the electrophilic sulfurofluoridate group, making it valuable in cross-coupling reactions and as a sulfonylation reagent.
Applications
This compound is primarily utilized in:
- Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, leveraging the boron moiety’s ability to transfer the aryl group to transition metal catalysts .
- Sulfur(VI) fluoride exchange (SuFEx) chemistry, where the -SO₂F group acts as a "clickable" handle for forming stable covalent bonds under mild conditions .
Properties
CAS No. |
2075724-11-5 |
|---|---|
Molecular Formula |
C12H16BFO5S |
Molecular Weight |
302.13 g/mol |
IUPAC Name |
2-(4-fluorosulfonyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H16BFO5S/c1-11(2)12(3,4)19-13(18-11)9-5-7-10(8-6-9)17-20(14,15)16/h5-8H,1-4H3 |
InChI Key |
ZIQXAGFNMOTODH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OS(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with sulfur tetrafluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfur tetrafluoride. The general reaction scheme is as follows:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid+Sulfur tetrafluoride→4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions, with careful control of temperature, pressure, and reactant purity to ensure high yield and product quality. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfurofluoridate group can be substituted with other nucleophiles.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borates.
Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include phenyl amines, phenyl ethers, or phenyl thioethers.
Oxidation Products: Boronic acids or borates.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate involves the interaction of its functional groups with specific molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, while the sulfurofluoridate group can undergo substitution reactions. These interactions enable the compound to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the dioxaborolane core but differ in substituents, influencing their reactivity and applications:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The target compound’s -SO₂F group enhances electrophilicity compared to -F or -CF₃ substituents in analogues, facilitating nucleophilic substitution in SuFEx reactions .
- Steric Effects : Morpholine-containing analogues (e.g., compound in ) exhibit reduced reactivity in cross-coupling due to steric hindrance from the bulky substituent.
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Reactions :
- The target compound’s boron moiety enables efficient transmetalation with palladium catalysts, similar to other arylboronates .
- Comparison with Triflates : Unlike traditional triflates (e.g., aryl trifluoromethanesulfonates), the sulfurofluoridate group in the target compound offers superior hydrolytic stability while maintaining comparable reactivity .
SuFEx Reactivity :
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